

Technical Guide: Physical Constants of 2-Chloro-4-nitro-m-phenylenediamine

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Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzene-1,3-diamine

Cat. No.: B1368914

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical constants and properties of 2-Chloro-4-nitro-m-phenylenediamine. The information is intended to support research and development activities by providing key data in a structured format.

Chemical Identity and Properties

2-Chloro-4-nitro-m-phenylenediamine, with the CAS Number 261764-92-5, is a substituted aromatic amine.^{[1][2]} Its chemical structure incorporates a benzene ring with chlorine, nitro, and two amine functional groups.

Table 1: Physical and Chemical Constants of 2-Chloro-4-nitro-m-phenylenediamine

Property	Value	Source(s)
CAS Number	261764-92-5	[1][2][3][4]
Molecular Formula	C ₆ H ₆ ClN ₃ O ₂	[2][3][4]
Molecular Weight	187.58 g/mol	[2][4]
IUPAC Name	2-chloro-4-nitro-1,3-benzenediamine	[3]
Synonyms	2-Chloro-4-nitrobenzene-1,3-diamine, 1,3-Benzenediamine, 2-chloro-4-nitro-	[2]
Physical Form	Solid	[1]
Melting Point	Not Available	
Boiling Point	389.4 ± 37.0 °C (Predicted)	[4]
Density	1.592 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Not Available	[5]
Storage Conditions	2-8°C, protect from light, keep sealed in dry conditions. Longer-term storage at -20°C.	[2][4][5]

Note: Experimental values for melting point, boiling point, and solubility are not readily available in the reviewed literature. The provided boiling point and density are predicted values.

Logical Relationship Diagram

The following diagram illustrates the key identifiers and physical properties associated with 2-Chloro-4-nitro-m-phenylenediamine.



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Fig 1. Identifiers and Properties of the Compound.

Experimental Protocols

Specific experimental protocols for the determination of the physical constants of 2-Chloro-4-nitro-m-phenylenediamine are not detailed in the available literature. However, standard methodologies for organic compounds would apply.

Melting Point Determination (General Protocol)

The melting point is a critical indicator of purity for a crystalline solid.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6][7]

Apparatus:

- Mel-Temp apparatus or similar calibrated heating block.[6][8]
- Glass capillary tubes (one end sealed).[6][7]
- Thermometer or digital temperature probe.[8]

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered compound is introduced and packed into the bottom of a glass capillary tube.[9][10]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[6][10]
- Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[6] A preliminary, rapid determination may be performed to find an approximate range.[7]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[6][8]

Solubility Determination (General Protocol)

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.^[11] The principle of "like dissolves like" is fundamental; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.^[12]

Apparatus:

- Small test tubes.
- Graduated pipettes or cylinders.
- Vortex mixer or shaker.
- A range of solvents (e.g., water, 5% HCl, 5% NaOH, diethyl ether, ethanol).

Methodology:

- Initial Test: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a known volume of the primary solvent, such as water (e.g., 0.75 mL).
- Mixing: The mixture is agitated vigorously at a constant temperature. For compounds with slow dissolution rates, this may require extended mixing time to reach equilibrium.^[12]
- Observation: The mixture is observed to see if the solid completely dissolves. If the compound is soluble in water, its effect on pH can be checked with litmus paper to indicate acidic or basic properties.^{[11][13]}
- Sequential Testing: If the compound is insoluble in water, its solubility is tested in acidic (5% HCl) and basic (5% NaOH) solutions to identify basic (e.g., amine) or acidic functional groups, respectively.^{[11][13]} Solubility in these aqueous solutions is typically due to the formation of a water-soluble salt.^[11]
- Organic Solvents: Solubility in various organic solvents of differing polarities (e.g., ethanol, diethyl ether) can also be determined to further classify the compound.

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